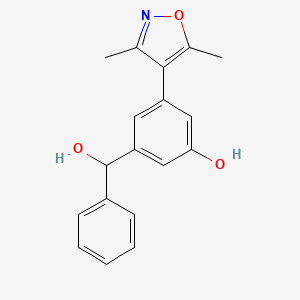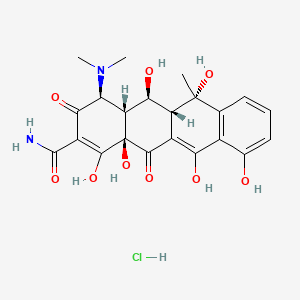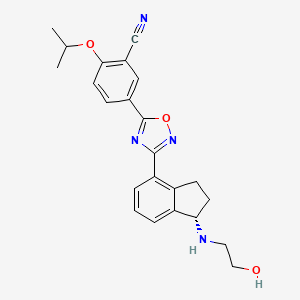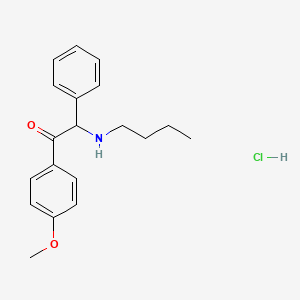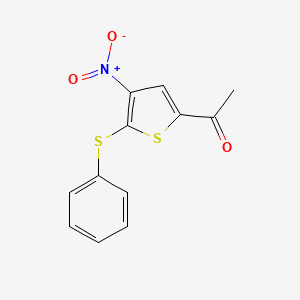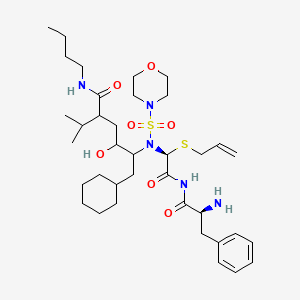
Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-(4-((butylamino)carbonyl)-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl)-2-(2-propenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PD 135390 is a novel HIV-1 protease inhibitors identified by rational selection. The human immunodeficiency virus (HIV-1), associated with the AIDS (acquired immunodeficiency syndrome) epidemic, encodes an aspartyl protease that is essential for polyprotein processing in the virus (Navia et al., 1989). It has been demonstrated that inactivation of the protease either catalytically or by an inhibitor prevents infectious virion formation (Kohl et al., 1988; Darke et al., 1989). The acquired knowledge of key molecular interactions occurring between inhibitors and aspartyl proteases, as well as the structural similarities between HIV-1 protease and human renin was used to rationally select candidates for HIV-1 screening from the pool of analogs designed as renin inhibitors. A minimal number of chosen compounds were tested in an HIV-1 protease assay system. Two structurally novel peptides emerged as potent enzymatic protease inhibitors. This study highlights the selection process and characterizes the antiviral properties of the two novel analogs.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthetic Equivalents for Tetrahydroisoquinolines : Glycinamide derivatives have been utilized in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines, an important framework in various chemical compounds. For instance, N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide and similar derivatives have been developed for this purpose (Kommidi, Balasubramaniam, & Aidhen, 2010).
Reaction with Trichloroethylene : Glycinamide reacts with trichloroethylene in the presence of aqueous NaOH, yielding various N,N,N,'N'-tetraalkylsubstituted glycinamides. This novel reaction suggests a potential application in creating new glycinamide-based compounds (Pielichowski & Popielarz, 1984).
Amine Addition to Benzylidenemalonodialdehyde : Studies have shown that glycinamide can react with benzylidenemalonodialdehyde, leading to the formation of zwitterionic adducts. This reaction demonstrates the reactivity and potential utility of glycinamide in organic synthesis (Bernasconi & Stronach, 1991).
Medical Research Applications
HIV-1 Protease Inhibitors : Glycinamide derivatives have been studied in the context of HIV-1 protease inhibition. For example, L-689,502, a compound containing a glycinamide derivative, was found to be a potent inhibitor of HIV-1 protease in vitro. Metabolism studies of this compound have led to the identification of more potent metabolites, indicating the potential for glycinamide derivatives in developing HIV treatments (Balani et al., 1995).
Renin Inhibitors for Hypertension : Glycinamide derivatives have also been explored for their role in renin inhibition, which is significant for hypertension treatment. For instance, a study on the synthesis of L-[14C]phenylalanine incorporated into a renin inhibitor highlighted the importance of glycinamide derivatives in this context (Lee, Hicks, & Johnson, 1991).
Other Applications
Transient Directing Group in Organic Synthesis : Glycinamide hydrochloride has been used as a transient directing group for the C(sp3)−H arylation of 2-methylbenzaldehydes. This application signifies the versatility of glycinamide derivatives in facilitating specific organic reactions (Wen & Li, 2020).
Kinetic Behavior in Aminolysis of Delta-Lactones : The kinetic behavior of glycinamide in the aminolysis of delta-lactones has been studied, providing insights into the mechanistic aspects of its reactivity. Such studies are important for understanding the broader applications of glycinamide in chemical synthesis (Pocker & Green, 1976).
Propiedades
Número CAS |
150351-31-8 |
|---|---|
Nombre del producto |
Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-(4-((butylamino)carbonyl)-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl)-2-(2-propenylthio)- |
Fórmula molecular |
C37H61N5O7S2 |
Peso molecular |
752.0395 |
Nombre IUPAC |
5-((2S)-N-(1-(allylthio)-2-amino-2-oxoethyl)-2-(morpholine-4-sulfonamido)-3-phenylpropanamido)-N-butyl-6-cyclohexyl-4-hydroxy-2-isopropylhexanamide |
InChI |
InChI=1S/C37H61N5O7S2/c1-5-7-18-39-35(45)30(27(3)4)26-33(43)32(25-29-16-12-9-13-17-29)42(37(34(38)44)50-23-6-2)36(46)31(24-28-14-10-8-11-15-28)40-51(47,48)41-19-21-49-22-20-41/h6,8,10-11,14-15,27,29-33,37,40,43H,2,5,7,9,12-13,16-26H2,1,3-4H3,(H2,38,44)(H,39,45)/t30?,31-,32?,33?,37?/m0/s1 |
Clave InChI |
YJBSPOIWTBZECQ-DDVBCEDLSA-N |
SMILES |
O=C(N)C(SCC=C)N(C([C@H](CC1=CC=CC=C1)NS(=O)(N2CCOCC2)=O)=O)C(CC3CCCCC3)C(O)CC(C(NCCCC)=O)C(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PD-135390; PD135390; PD 135390 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



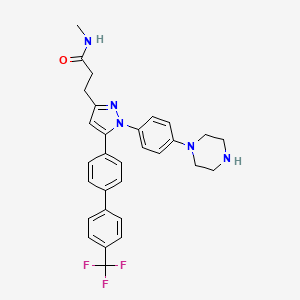
![3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide](/img/structure/B609787.png)

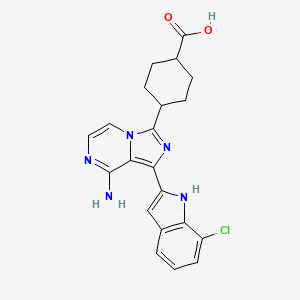
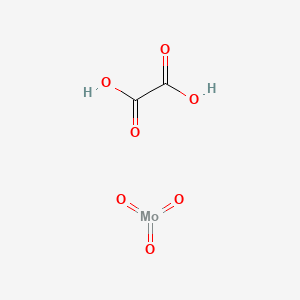
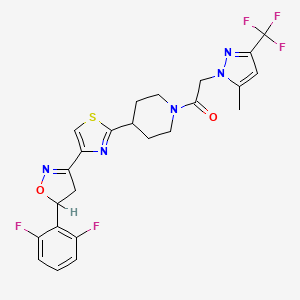
![(3E)-3-(12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ylidene)-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B609798.png)
